Crotamiton

Descripción general

Descripción

Crotamiton is a topical scabicidal and antipruritic agent used primarily for the treatment of scabies and the relief of pruritus (itching of the skin) It is available as a cream or lotion and is applied directly to the skinIt is a colorless to slightly yellowish oil with a faint amine-like odor and is miscible with alcohol and methanol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Crotamiton is synthesized through the reaction of ethylamine with 2-methylbenzonitrile, followed by the addition of crotonic acid. The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or distillation .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and composition of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Crotamiton undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the amide nitrogen, to form various substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Amine derivatives.

Substitution Products: Substituted amides and other derivatives.

Aplicaciones Científicas De Investigación

Introduction to Crotamiton

This compound is a topical medication primarily used for its scabicidal and antipruritic properties. It is effective in treating scabies and alleviating itching associated with various skin conditions. This article explores the scientific applications of this compound, supported by detailed case studies and data tables.

Treatment of Scabies

This compound is primarily indicated for the treatment of scabies. It can be used as an alternative when more commonly prescribed medications, such as permethrin, are ineffective or contraindicated. Clinical studies have shown that this compound achieves a high cure rate comparable to other treatments .

Relief of Pruritus

This compound is effective in relieving itching caused by various conditions, including sunburn and dermatitis. Its counter-irritation effect provides immediate relief by cooling the affected area .

Demodex Dermatitis Treatment

Recent retrospective analyses have demonstrated the efficacy of this compound in treating Demodex-related skin conditions. In one study involving 62 patients treated with a 10% topical this compound cream, approximately 90.6% reported at least a 50% reduction in symptoms after the first follow-up visit .

Case Study Overview

| Patient Demographics | Initial Condition | Treatment Outcome |

|---|---|---|

| Male, 85 years | Facial rash | 90.6% improvement in erythema after two weeks |

| Male, 65 years | Nonpruritic eruption | 75% reduction in symptoms after four weeks |

| Female, 61 years | Rosacea | Significant decrease in dryness and scaling |

Acaricidal Properties

This compound has been evaluated for its acaricidal properties against Demodex mites, which are implicated in various dermatological conditions. Although it is less effective than benzyl benzoate, it has shown potential as part of combination therapies .

Comparative Efficacy

A comparative analysis of this compound with other treatments reveals its effectiveness:

| Treatment | Cure Rate (%) | Notes |

|---|---|---|

| This compound | 89 | Effective against scabies |

| Permethrin | 60 | Less effective than this compound |

| Benzyl Benzoate | Not specified | Effective but may irritate skin |

Safety and Tolerability

This compound is generally well-tolerated, with few reported adverse effects. However, some patients may experience local irritation or allergic reactions. Its safety profile makes it suitable for use in various populations, including those with sensitive skin .

Mecanismo De Acción

Crotamiton is often compared with other scabicidal and antipruritic agents, such as:

Permethrin: A widely used scabicidal agent that is considered more effective than this compound but is also more expensive.

Sulfur Ointment: An alternative treatment for scabies that is less expensive but may be less effective and more irritating to the skin.

Benzyl Benzoate: Another scabicidal agent that is effective but can cause skin irritation

Uniqueness of this compound: this compound is unique in its dual action as both a scabicidal and antipruritic agent. Its ability to provide symptomatic relief from itching while also eradicating the scabies mite makes it a valuable treatment option for scabies and other pruritic conditions .

Comparación Con Compuestos Similares

- Permethrin

- Sulfur Ointment

- Benzyl Benzoate

Actividad Biológica

Crotamiton, chemically known as N-ethyl-o-crotonotoluidide, has been utilized primarily as a topical treatment for scabies and as an anti-itch agent. Recent studies have expanded its profile, revealing various biological activities that suggest potential applications beyond its traditional uses. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

This compound acts as an inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, which is implicated in various physiological processes including nociception and thermoregulation. Research indicates that its inhibitory effects on TRPV4 may contribute to its anti-itch properties and potential lifespan-extending effects in model organisms such as Caenorhabditis elegans (C. elegans) .

Efficacy in Treating Scabies

This compound has been compared to other topical scabicides, notably permethrin. A study involving 54 patients evaluated the efficacy of 10% this compound cream against 5% permethrin cream and sulfur ointment. The results showed that while permethrin had a higher cure rate at both one and two-week follow-ups, this compound still demonstrated significant efficacy:

| Treatment | Cure Rate at 2 Weeks | Cure Rate at 4 Weeks |

|---|---|---|

| Permethrin 5% | 100% | 100% |

| This compound 10% | 66.7% | 65% |

| Sulfur Ointment | 38.9% | Not specified |

While permethrin was superior in terms of speed and initial effectiveness, this compound remained a viable alternative due to its lower cost and acceptable safety profile .

Case Studies and Safety Profile

Several case studies have documented allergic reactions to this compound, particularly contact dermatitis. For instance, one study reported three cases where patients exhibited extreme positive reactions to a patch test with 10% this compound in petrolatum . These findings underscore the importance of monitoring for adverse effects, especially in sensitive populations such as infants and young children.

In a separate study involving hospitalized infants with scabies, multiple applications of this compound were well tolerated with no significant adverse events reported . This suggests that while allergic reactions can occur, they may be relatively rare in broader clinical use.

Research on Derivatives

Recent advancements have led to the development of derivatives of this compound that exhibit enhanced biological activity. For example, the derivative JM03 has shown promising results in extending lifespan and improving oxidative stress resistance in C. elegans. This compound operates through mechanisms involving the upregulation of genes associated with proteostasis and activation of SKN-1 signaling pathways .

Propiedades

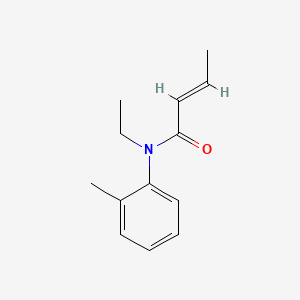

IUPAC Name |

N-ethyl-N-(2-methylphenyl)but-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h4,6-10H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTGGZPQPQTDQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)C=CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040664 | |

| Record name | Crotamiton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Crotamiton | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.53e-01 g/L | |

| Record name | Crotamiton | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Crotamiton is an antiparasitic that is toxic to the scabies mite. Crotamiton also relieves itching by producing what is called a counter-irritation. As crotamiton evaporates from the skin, it produces a cooling effect. This cooling effect helps to divert your body's attention away from the itching. | |

| Record name | Crotamiton | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

483-63-6, 124236-29-9 | |

| Record name | Crotamiton | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crotamiton | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Crotamiton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Crotamiton | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Ethyl-o-crotonotoluidide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Crotamiton | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Details | PhysProp | |

| Record name | Crotamiton | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | PhysProp | |

| Record name | Crotamiton | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the molecular mechanism of action for Crotamiton's antipruritic effects?

A1: Research indicates that this compound exerts its antipruritic effects by inhibiting the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. [] This channel plays a role in itch sensations. This compound's inhibitory action on TRPV4 helps to suppress itch signaling pathways.

Q2: Does this compound affect other itch pathways besides those involving TRPV4?

A2: Yes, studies demonstrate that this compound can also suppress itch pathways induced by histamine and chloroquine, which are not solely dependent on TRPV4. [] This suggests that this compound may exert its antipruritic effects through multiple mechanisms.

Q3: What is the chemical structure of this compound?

A3: this compound's chemical structure is N-ethyl-o-crotonotoluidide. It is synthesized from toluidine derivatives. []

Q4: What is the molecular weight and formula of this compound?

A4: The molecular formula of this compound is C13H17NO, and its molecular weight is 203.28 g/mol. []

Q5: How stable is this compound in different topical formulations?

A5: this compound demonstrates good stability in various topical formulations, including ointments, creams, and lotions. [] This versatility allows for its incorporation into different delivery systems suitable for topical application.

Q6: Has research explored modifying the this compound structure to enhance its properties?

A7: Yes, a study investigated a this compound derivative, JM03, where the ortho-methyl group was replaced with ortho-fluoro. [] This modification showed improved lifespan-extension and stress resistance in Caenorhabditis elegans compared to the original this compound molecule, suggesting potential for enhanced therapeutic properties.

Q7: How is this compound absorbed after topical application?

A8: Following topical application, this compound is absorbed through the skin and forms a reservoir in the stratum corneum, allowing for sustained release into the bloodstream. []

Q8: What is the efficacy of this compound compared to other scabicides?

A9: While this compound is a recognized treatment for scabies, some studies indicate that its cure rate might be lower compared to other scabicides like Permethrin. [, , ] This highlights the ongoing need to explore alternative treatment options and understand potential resistance mechanisms.

Q9: Are there any known cases of resistance to this compound?

A10: While not as widely reported as with some other scabicides, there have been documented cases of scabies treatment failure with this compound. [] This underscores the importance of continuous monitoring for potential resistance development.

Q10: What is the environmental fate of this compound?

A11: Studies have detected this compound in river water and groundwater, suggesting its presence in the environment. [, , ] Understanding its fate and potential impact on aquatic ecosystems requires further investigation.

Q11: What analytical methods are used to detect and quantify this compound?

A12: Various analytical techniques are employed for this compound analysis, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Polarography. [, , ] These methods enable researchers to accurately measure this compound levels in different matrices.

Q12: What is the significance of this compound detection in environmental samples?

A13: The detection of this compound in environmental water sources highlights its potential as a sewage marker. [] This information aids in tracing wastewater contamination and understanding the fate of pharmaceuticals in the environment.

Q13: What are the areas of ongoing research related to this compound?

A14: Current research on this compound focuses on understanding its interaction with TRPV4 channels at a molecular level, exploring novel drug delivery strategies, and investigating its potential for treating other pruritic skin conditions. [, , ]

Q14: Are there any alternative uses for this compound outside of scabies and pruritus treatment?

A15: this compound's potential applications extend beyond its traditional uses. Research indicates it could be a valuable component in formulations for treating rheumatological conditions like arthritis due to its anti-inflammatory and analgesic properties. [] Further investigation is needed to fully explore these alternative applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.